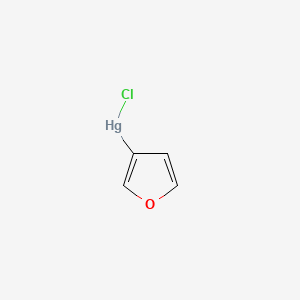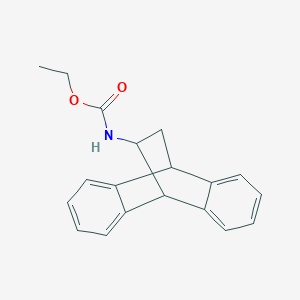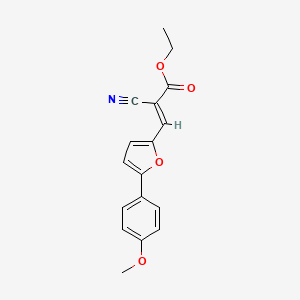
Ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoate is an organic compound that belongs to the class of cyanoacrylates This compound is characterized by the presence of a cyano group, a furan ring, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting anisaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction is usually conducted in ethanol at elevated temperatures to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Knoevenagel condensation reaction is scalable and can be adapted for industrial synthesis. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoate is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate: Similar structure but lacks the furan ring.
Ethyl 2-cyano-3-(4-nitrophenyl)acrylate: Similar structure but contains a nitro group instead of a methoxy group.
Ethyl 2-cyano-3-(4-bromophenyl)acrylate: Similar structure but contains a bromine atom instead of a methoxy group.
Uniqueness
Ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoate is unique due to the presence of both a furan ring and a methoxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
853344-56-6 |
|---|---|
Fórmula molecular |
C17H15NO4 |
Peso molecular |
297.30 g/mol |
Nombre IUPAC |
ethyl (E)-2-cyano-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C17H15NO4/c1-3-21-17(19)13(11-18)10-15-8-9-16(22-15)12-4-6-14(20-2)7-5-12/h4-10H,3H2,1-2H3/b13-10+ |
Clave InChI |
GYXPRVBSDQAEGW-JLHYYAGUSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)OC)/C#N |
SMILES canónico |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




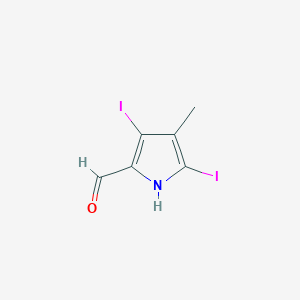
![4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11947391.png)
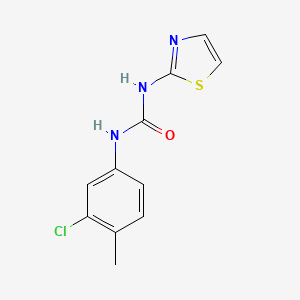
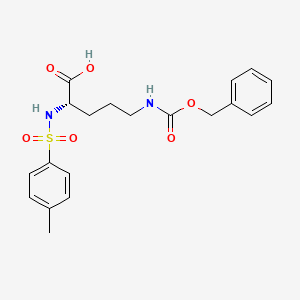
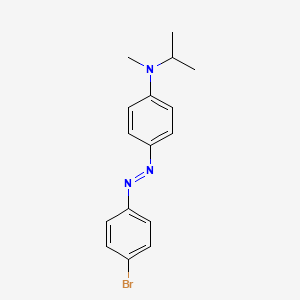

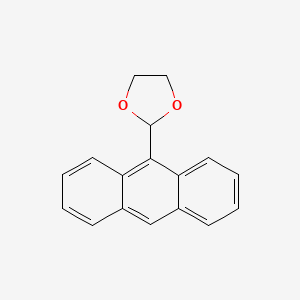
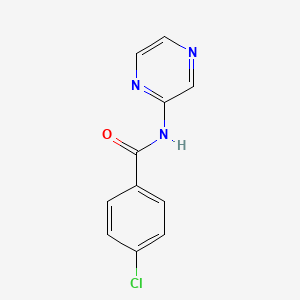
![2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11947426.png)

